molecular formula C11H9NO3S B13014561 1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid

1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13014561
M. Wt: 235.26 g/mol
InChI Key: SETSMCZMPWUNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a thiophene group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carboxylic acid and methyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between thiophene-2-carboxylic acid and methyl acetoacetate in the presence of a base like sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the dihydropyridine ring.

    Oxidation: The final step involves oxidation to introduce the keto group, yielding this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-Methyl-2-hydroxy-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid.

    Substitution: Various substituted thiophene derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The thiophene ring and the keto group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene group, resulting in different chemical properties and biological activities.

    2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and binding properties.

Uniqueness: 1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both the thiophene and methyl groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

1-methyl-2-oxo-6-thiophen-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c1-12-8(9-3-2-4-16-9)5-7(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15)

InChI Key

SETSMCZMPWUNLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.